SIRT1 Activation Potency vs. SRTCX1002
In a parallel evaluation, SRTCX1002 demonstrates moderately higher potency than SRTCX1003 in both the cell-free SIRT1 activation assay and the cellular p65 deacetylation assay . SRTCX1002 achieved half-maximal SIRT1 activation (EC1.5) at a concentration of 0.4 µM, compared to 0.61 µM for SRTCX1003 . This trend is consistent in a cellular context, where SRTCX1002 reduced acetylated p65 levels with an IC50 of 0.84 µM, whereas SRTCX1003 required 1.42 µM to achieve the same effect .
SRTCX1002 EC1.5 = 0.4 µM (1.5-fold more potent)
Cell-free assay
| Evidence Dimension | SIRT1 Activation Potency |
|---|---|
| Target Compound Data | EC1.5 = 0.61 µM |
| Comparator Or Baseline | SRTCX1002: EC1.5 = 0.4 µM |
| Quantified Difference | SRTCX1002 is 1.5-fold more potent (0.4 µM vs. 0.61 µM). |
| Conditions | Cell-free SIRT1 activity assay |
Why This Matters
This data enables precise concentration-response modeling; SRTCX1002 is the preferred choice for experiments requiring maximal SIRT1 activation at minimal concentration, whereas SRTCX1003 may be selected for its distinct PK/PD or off-target profile if potency is a secondary concern.
